methyl 3,5-di-O-caffeoyl quinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3,5-di-O-caffeoyl quinate is a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol. Isolated from Suaeda glauca and Dichrocephala bicolor, it exhibits hepatoprotective activity. It has a role as a metabolite and a hepatoprotective agent. It is a methyl ester, a tertiary alcohol, a member of catechols, a cinnamate ester and a secondary alcohol. It derives from a 3,5-di-O-caffeoyl quinic acid.
This compound is a natural product found in Artemisia ludoviciana and Artemisia indica with data available.
Mechanism of Action
Target of Action
3,5-Di-O-caffeoylquinic acid methyl ester exhibits potent inhibitory activities against the formation of advanced glycation end products (AGEs) and shows cytotoxicity actions against human cervix carcinoma HeLa cells . It also exhibits antivirus activity against RSV .
Mode of Action
The compound interacts with its targets, inhibiting the formation of AGEs, exhibiting cytotoxicity against HeLa cells, and showing antivirus activity against RSV
Biochemical Pathways
It is known that the compound has a role in the pathway related to the formation of ages .
Pharmacokinetics
The compound’s predicted boiling point is 7543±600 °C and its predicted density is 156±01 g/cm3 . The predicted pKa is 9.02±0.10 , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 3,5-Di-O-caffeoylquinic acid methyl ester’s action include the inhibition of AGEs formation, cytotoxicity against HeLa cells, and antivirus activity against RSV .
Biological Activity
Methyl 3,5-di-O-caffeoyl quinate (3,5-diCQM) is a polyphenolic compound derived from the esterification of caffeic acid and quinic acid. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C26H26O12 and a molecular weight of approximately 518.48 g/mol. Its structure features two caffeoyl groups attached to the 3 and 5 positions of the quinic acid backbone, which contributes to its unique bioactivity profile. The compound can be classified as a methyl ester and falls under several categories, including catechols and cinnamate esters .
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in various biological systems. For instance, in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods have shown that this compound effectively inhibits oxidative damage .
Anti-Inflammatory Effects
The compound also possesses anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This suggests its potential therapeutic application in conditions characterized by chronic inflammation .
Hepatoprotective Properties
This compound has been identified as a hepatoprotective agent. Studies involving animal models have shown that it can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). The mechanism appears to involve the modulation of oxidative stress and enhancement of antioxidant enzyme activity in liver tissues .
Neuroprotective Potential
Emerging research highlights the neuroprotective effects of this compound. It has been suggested that this compound may exert protective effects against neurodegenerative diseases by activating Nrf2 (nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant response . This activation leads to increased expression of antioxidant genes and protection against neuronal cell death.
The biological activities of this compound are mediated through several mechanisms:
- Activation of Signaling Pathways : The compound has been shown to activate the p38 MAPK pathway, which is involved in various cellular processes including inflammation and cell survival .
- Regulation of Enzyme Activity : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress .
- Influence on Melanogenesis : Interestingly, this compound has been found to stimulate melanin production in melanoma cells through upregulation of tyrosinase and related proteins, suggesting its potential role in skin-related therapies .
Case Studies and Research Findings
Study | Findings |
---|---|
Hamed et al., 2020 | Demonstrated significant antioxidant activity using DPPH assay; suggested potential for health benefits in oxidative stress-related diseases. |
Bourgou et al., 2017 | Reported hepatoprotective effects in rat models; highlighted reduction in liver enzyme levels post-treatment with this compound. |
Tsunoda et al., 2018 | Investigated neuroprotective effects; found activation of Nrf2 pathway leading to enhanced cellular defense mechanisms against neurotoxicity. |
Properties
IUPAC Name |
methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBNYMXKXIIGFX-IYVYCCGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.